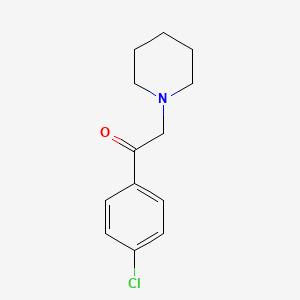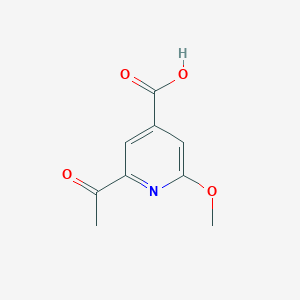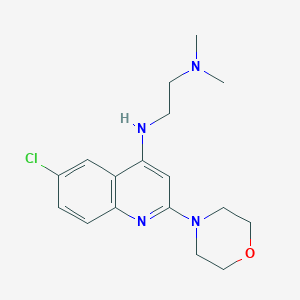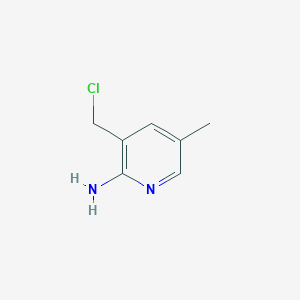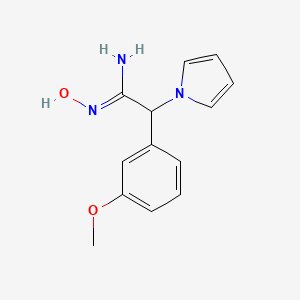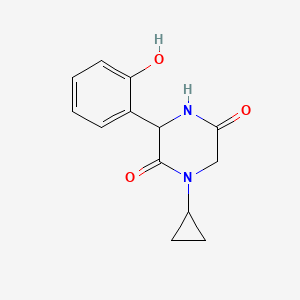
1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring substituted with a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione can be compared to other similar compounds, such as:
1-(2-Hydroxyphenyl)piperazine: This compound lacks the cyclopropyl group and has different biological activities.
1-(3-Hydroxyphenyl)piperazine: This isomer has the hydroxy group in a different position, leading to variations in its chemical and biological properties
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H14N2O3/c16-10-4-2-1-3-9(10)12-13(18)15(8-5-6-8)7-11(17)14-12/h1-4,8,12,16H,5-7H2,(H,14,17) |
InChI Key |
VHXBMUFUUPADBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



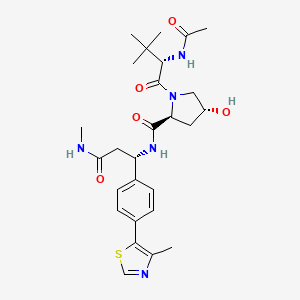
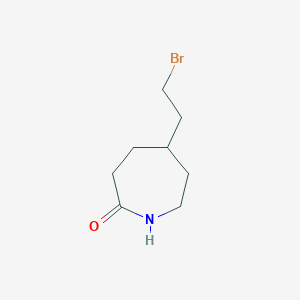

![2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B14863126.png)
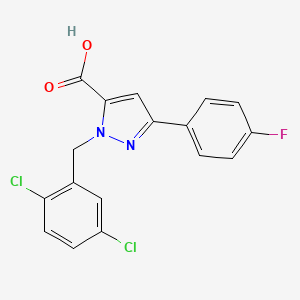
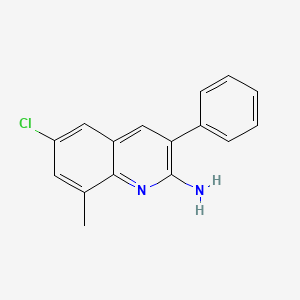
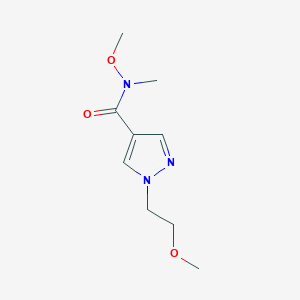
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B14863136.png)
